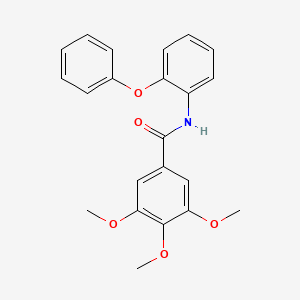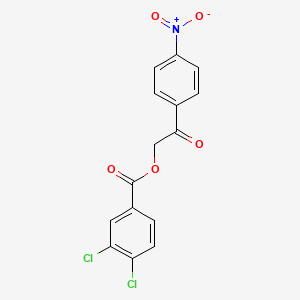![molecular formula C23H23ClN2O4S2 B3641072 3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B3641072.png)
3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide
Overview
Description
3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide is a complex organic compound that features a sulfanyl group, a sulfonamide group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide typically involves multiple steps:
Formation of the sulfanyl group: This can be achieved through the reaction of 4-chlorothiophenol with a suitable alkylating agent.
Introduction of the sulfonamide group: This step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with an amine derivative.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The sulfanyl group can interact with thiol-containing proteins, potentially altering their function. The overall effect is a result of these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)sulfanylpropanoic acid
- 4-chlorophenyl phenyl sulfone
- 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5]
Uniqueness
3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c1-16-3-12-22(30-2)21(15-16)26-32(28,29)20-10-6-18(7-11-20)25-23(27)13-14-31-19-8-4-17(24)5-9-19/h3-12,15,26H,13-14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUZHCQQOEGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)phenoxy]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3641006.png)
![(5E)-1-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3641009.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3641013.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide](/img/structure/B3641014.png)


![(E)-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B3641067.png)
![ethyl 4-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B3641075.png)

![N-(2-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3641089.png)
![Methyl 2-[[2-(2,3-dichlorophenoxy)acetyl]amino]benzoate](/img/structure/B3641091.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3641095.png)

![N-[2-chloro-5-(propanoylamino)phenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B3641101.png)
